molecular formula C6H7Br2N3O2 B6344558 3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole CAS No. 1240571-91-8

3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole

Cat. No. B6344558
CAS RN: 1240571-91-8
M. Wt: 312.95 g/mol
InChI Key: PFDSUBBZOJORJG-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole, also known as 3,5-DBT, is a synthetic organobromine compound used in scientific research. It has a wide range of applications in chemistry, biochemistry, and medicine. Its unique properties make it an attractive choice for a variety of experiments and research projects. 3,5-DBT is a versatile compound, with the potential to be used in a variety of ways, from basic laboratory experiments to complex medical treatments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Reactions involving 3,5-dibromo-1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole and related compounds have been utilized to synthesize diverse heterocyclic structures. These reactions often lead to the formation of compounds with potential biological activities or materials with unique properties. For example, the reactions of this compound with NH-azoles have been explored to synthesize 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing the compound's role in building complex heterocyclic systems (Khaliullin et al., 2014).

Biological Applications

Research into the biological applications of compounds derived from this compound has yielded promising results. These derivatives have been evaluated for their fungicidal and herbicidal activities, displaying significant potential in agricultural applications. The synthesis and biological evaluation of novel dioxolane ring compounds, for example, have demonstrated excellent fungicidal activity against various plant pathogens, as well as herbicidal activity against common weeds (Min et al., 2022).

properties

IUPAC Name

3,5-dibromo-1-(1,3-dioxolan-2-ylmethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O2/c7-5-9-6(8)11(10-5)3-4-12-1-2-13-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDSUBBZOJORJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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